molecular formula C12H7F3N2O B3004691 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile CAS No. 439094-22-1

1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile

Cat. No.: B3004691
CAS No.: 439094-22-1
M. Wt: 252.196
InChI Key: DBRZLTYRWBWHFJ-UHFFFAOYSA-N
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Description

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile is an organic compound characterized by the presence of a trifluoromethoxy group attached to a phenyl ring, which is further connected to a pyrrole ring with a carbonitrile group

Preparation Methods

The synthesis of 1-[4-(trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the trifluoromethoxyphenyl intermediate:

    Cyclization to form the pyrrole ring: The intermediate is then subjected to cyclization reactions to form the pyrrole ring.

    Introduction of the carbonitrile group: Finally, the carbonitrile group is introduced through a cyanation reaction.

Industrial production methods may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or tetrahydrofuran, and reaction temperatures ranging from -78°C to room temperature. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiproliferative effects.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: The compound is used in the development of advanced materials, such as electrochromic devices and polymers with unique properties.

Comparison with Similar Compounds

1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carbonitrile can be compared with other similar compounds, such as:

    1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxamide: This compound has a carboxamide group instead of a carbonitrile group, which may result in different chemical and biological properties.

    1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-carboxylic acid: The presence of a carboxylic acid group can significantly alter the compound’s reactivity and solubility.

    1-[4-(Trifluoromethoxy)phenyl]-1H-pyrrole-2-methyl: The methyl group provides a different steric and electronic environment, affecting the compound’s behavior in chemical reactions.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-[4-(trifluoromethoxy)phenyl]pyrrole-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7F3N2O/c13-12(14,15)18-11-5-3-9(4-6-11)17-7-1-2-10(17)8-16/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBRZLTYRWBWHFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=C1)C#N)C2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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